molecular formula C20H18INO4S B4198379 N-[4-(benzyloxy)phenyl]-3-iodo-4-methoxybenzenesulfonamide

N-[4-(benzyloxy)phenyl]-3-iodo-4-methoxybenzenesulfonamide

Cat. No. B4198379
M. Wt: 495.3 g/mol
InChI Key: WOMDCZHFRYBGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]-3-iodo-4-methoxybenzenesulfonamide, also known as BIPPS, is a synthetic compound that has been widely used in scientific research for its unique properties. BIPPS is a sulfonamide compound that contains both iodine and methoxy groups, which make it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-3-iodo-4-methoxybenzenesulfonamide is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes and proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including but not limited to:
1. Inhibition of Enzymes: this compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase.
2. Anti-inflammatory Effects: this compound has been shown to have anti-inflammatory effects in animal models of inflammation.
3. Antioxidant Effects: this compound has been shown to have antioxidant effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-[4-(benzyloxy)phenyl]-3-iodo-4-methoxybenzenesulfonamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Purity: this compound can be synthesized with high purity, which makes it a valuable tool for studying various biological processes.
2. Versatility: this compound can be used in various scientific research applications, including cancer research, neurological disorders, and cardiovascular diseases.
Some of the limitations of this compound include:
1. Cost: this compound is a synthetic compound that can be expensive to synthesize.
2. Toxicity: this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-[4-(benzyloxy)phenyl]-3-iodo-4-methoxybenzenesulfonamide in scientific research, including but not limited to:
1. Development of New Anticancer Drugs: this compound can be used as a starting point for the development of new anticancer drugs.
2. Neuroprotection: this compound can be used to study the mechanisms of neuroprotection and the development of new drugs for neurological disorders.
3. Cardiovascular Diseases: this compound can be used to study the effects of various drugs on cardiovascular diseases such as hypertension and atherosclerosis.
In conclusion, this compound is a valuable tool for studying various biological processes. Its unique properties make it a versatile compound that can be used in various scientific research applications. The future directions for the use of this compound in scientific research are vast, and this compound has the potential to lead to the development of new drugs for various diseases.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-3-iodo-4-methoxybenzenesulfonamide has been used in various scientific research applications, including but not limited to:
1. Cancer Research: this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been used to study the mechanism of action of various anticancer drugs.
2. Neurological Disorders: this compound has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease.
3. Cardiovascular Diseases: this compound has been used to study the effects of various drugs on cardiovascular diseases such as hypertension and atherosclerosis.

properties

IUPAC Name

3-iodo-4-methoxy-N-(4-phenylmethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18INO4S/c1-25-20-12-11-18(13-19(20)21)27(23,24)22-16-7-9-17(10-8-16)26-14-15-5-3-2-4-6-15/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMDCZHFRYBGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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